molecular formula C22H20FN5O B12625196 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone

Cat. No.: B12625196
M. Wt: 389.4 g/mol
InChI Key: OGTMTINITFGFLT-UHFFFAOYSA-N
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Description

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by the presence of a fluorophenyl group, a pyrazoloisoquinoline core, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include iodine, diphenylhydrazone, and pyridine . The reaction conditions typically involve heating in glacial acetic acid or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone is unique due to its specific structural features, including the combination of a fluorophenyl group, a pyrazoloisoquinoline core, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

IUPAC Name

1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H20FN5O/c1-15(29)26-8-10-27(11-9-26)21-12-16-13-25-28(18-4-2-17(23)3-5-18)22(16)19-6-7-24-14-20(19)21/h2-7,12-14H,8-11H2,1H3

InChI Key

OGTMTINITFGFLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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